molecular formula C10H11ClN2O3 B2975242 Methyl 3-((5-chloropyridin-2-yl)(methyl)amino)-3-oxopropanoate CAS No. 2416237-18-6

Methyl 3-((5-chloropyridin-2-yl)(methyl)amino)-3-oxopropanoate

Cat. No.: B2975242
CAS No.: 2416237-18-6
M. Wt: 242.66
InChI Key: AGMNJWBHYWNYAZ-UHFFFAOYSA-N
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Description

Methyl 3-((5-chloropyridin-2-yl)(methyl)amino)-3-oxopropanoate is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its molecular structure, which includes a pyridine ring substituted with a chlorine atom and a methyl group, along with a carboxylate ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-chloropyridin-2-amine and methyl acrylate.

  • Reaction Conditions: The reaction involves a nucleophilic substitution followed by an esterification process. The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as a palladium complex.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are used.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity. The exact mechanism depends on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • Methyl 3-((5-chloropyridin-2-yl)prop-2-ynoate: This compound has a similar pyridine ring but differs in the ester group.

  • Methyl 5-(2-chloropyridin-3-yl)pentanoates: These compounds have a longer carbon chain and different substitution patterns.

Uniqueness: Methyl 3-((5-chloropyridin-2-yl)(methyl)amino)-3-oxopropanoate is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.

This comprehensive overview highlights the importance and versatility of this compound in various fields. Its unique structure and reactivity make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 3-[(5-chloropyridin-2-yl)-methylamino]-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-13(9(14)5-10(15)16-2)8-4-3-7(11)6-12-8/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMNJWBHYWNYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)Cl)C(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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